molecular formula C7H3BrN2O2 B11880832 6-Bromo-5-cyanonicotinic acid CAS No. 70416-51-2

6-Bromo-5-cyanonicotinic acid

Cat. No.: B11880832
CAS No.: 70416-51-2
M. Wt: 227.01 g/mol
InChI Key: BMPOVMSBQFFROA-UHFFFAOYSA-N
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Description

6-Bromo-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3BrN2O2 and a molecular weight of 227.01 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyanonicotinic acid typically involves the bromination of 5-cyanonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyanonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted nicotinic acid derivatives.

    Oxidation and Reduction Reactions: Products include amines or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

6-Bromo-5-cyanonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .

Comparison with Similar Compounds

Similar Compounds

    5-Cyanonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-cyanonicotinic Acid: Similar structure but with the cyano group at a different position, leading to different reactivity and applications.

    6-Bromo-5-methylnicotinic Acid:

Uniqueness

6-Bromo-5-cyanonicotinic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in organic synthesis .

Properties

CAS No.

70416-51-2

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

6-bromo-5-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12)

InChI Key

BMPOVMSBQFFROA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)C(=O)O

Origin of Product

United States

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